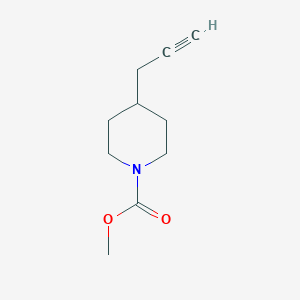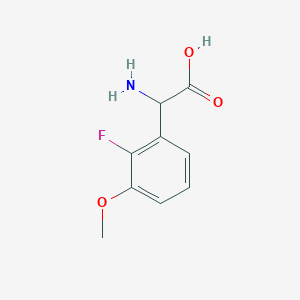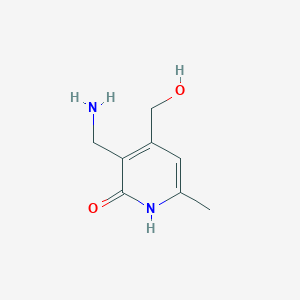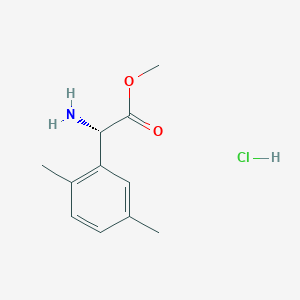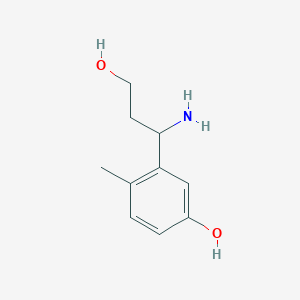
3-(1-Amino-3-hydroxypropyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-3-hydroxypropyl)-4-methylphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylphenol with an appropriate halogenated propanol derivative, followed by amination to introduce the amino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-3-hydroxypropyl)-4-methylphenol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Amino-3-oxopropyl)-4-methylphenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-3-hydroxypropyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Amino-3-hydroxypropyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Amino-3-hydroxypropyl)benzonitrile
- 3-(1-Amino-3-hydroxypropyl)benzoic acid
- 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Uniqueness
3-(1-Amino-3-hydroxypropyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-(1-amino-3-hydroxypropyl)-4-methylphenol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-3-8(13)6-9(7)10(11)4-5-12/h2-3,6,10,12-13H,4-5,11H2,1H3 |
InChI-Schlüssel |
PMPYUPHEFDGRDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


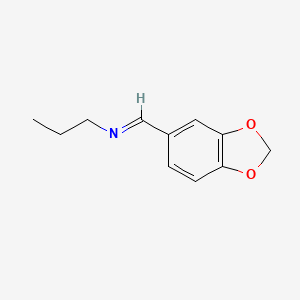
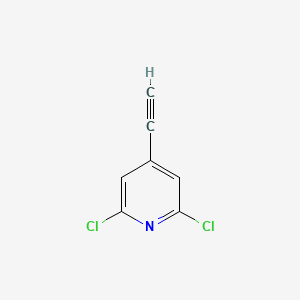
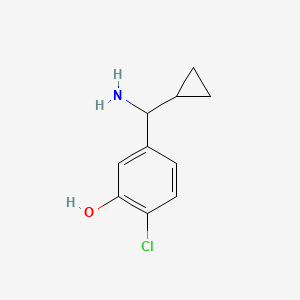
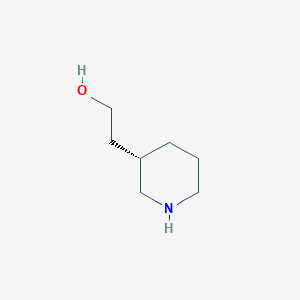
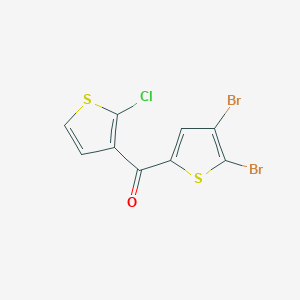
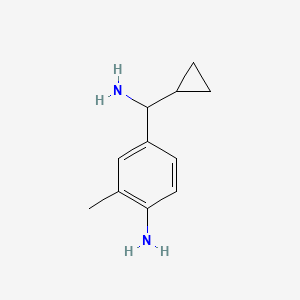



![Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12973385.png)
